molecular formula C27H30N6O3 B2920499 2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 683806-94-2

2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2920499
CAS RN: 683806-94-2
M. Wt: 486.576
InChI Key: DXSZENUIGCAFOY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide comprises fused pyrimidine and dipyridine rings. The presence of morpholino and phenylethyl substituents adds complexity. Refer to the ChemSpider link for a visual representation .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Compounds : Researchers have developed methods for synthesizing a range of novel compounds that exhibit significant anti-inflammatory and analgesic activities. These compounds, including various heterocyclic derivatives, have been explored for their potential as cyclooxygenase-1/2 inhibitors. Such studies contribute to the chemical knowledge base and offer a starting point for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity : The antimicrobial properties of synthesized pyrimidine-triazole derivatives have been investigated, showing efficacy against selected bacterial and fungal strains. This research underscores the potential of such compounds in addressing infectious diseases (Majithiya & Bheshdadia, 2022).

Pharmacological Potential

Anticancer Agents : Studies on isatin derivatives, including compounds with morpholine components, have shown promising anti-proliferative activities against various human cancer cell lines. These findings highlight the potential of such compounds in cancer therapy (Abu‐Hashem & Al-Hussain, 2022).

Luminescent Properties : Research into copper(I) complexes featuring heterocyclic thioamides, including morpholino derivatives, has revealed interesting photophysical characteristics. These complexes could have applications in imaging and sensor technologies (Papazoglou et al., 2013).

Methodological Advances

Synthetic Methodologies : The development of synthetic methods for creating morpholine derivatives and their incorporation into complex heterocyclic frameworks offers valuable tools for drug development and the exploration of biological activity. Innovative synthetic approaches enhance the repertoire of compounds available for pharmacological testing and therapeutic applications (Lei et al., 2017).

Antitubercular and Antimicrobial Activities : New pyrimidine-azitidinone analogues have been synthesized and shown to possess antioxidant, antimicrobial, and antitubercular activities. Such studies demonstrate the therapeutic potential of these compounds against infectious diseases and conditions associated with oxidative stress (Chandrashekaraiah et al., 2014).

Mechanism of Action

Target of Action

The primary target of TCMDC-125137 is PfCLK3 , a kinase in the malarial parasite Plasmodium falciparum . PfCLK3 is a member of the cyclin-dependent like protein kinase family, which is closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family . These families are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Mode of Action

TCMDC-125137 interacts with PfCLK3, inhibiting its function . The interaction occurs between the kinase hinge region peptide backbone and the azaindole via two H-bonds . The first involves the pyridine nitrogen lone pair and peptide backbone NH, and the second between the pyrrole NH and peptide backbone carbonyl . This interaction inhibits PfCLK3, disrupting the function of the malarial parasite’s RNA splicing machinery .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125137 affects the RNA splicing pathway in the malarial parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating that it plays a crucial role in RNA splicing . Therefore, the inhibition of PfCLK3 disrupts RNA splicing, which is essential for the survival of the blood stage Plasmodium falciparum .

Pharmacokinetics

Tcmdc-125133, a compound with a similar quinazolinedione pharmacophore, is reported to display promising antimalarial activity and low toxicity

Result of Action

The inhibition of PfCLK3 by TCMDC-125137 leads to the disruption of RNA splicing in the malarial parasite, which is essential for its survival . This results in the death of the parasite, providing a potential mechanism for the treatment of malaria .

properties

IUPAC Name

6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-18-7-6-10-33-24(18)30-25-22(27(33)35)17-21(26(34)29-19(2)20-8-4-3-5-9-20)23(28)32(25)12-11-31-13-15-36-16-14-31/h3-10,17,19,28H,11-16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZENUIGCAFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

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